![molecular formula C15H14ClN3O4S2 B2819533 4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1396625-12-9](/img/structure/B2819533.png)
4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a common motif in many pharmaceuticals and biologically active compounds . This group is known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and includes a benzo[d]thiazol-2-yl group, an azetidin-1-yl group, a sulfonyl group, and a dimethylisoxazole group . The exact structure would require more specific information or computational modeling.科学的研究の応用
- Nonsteroidal anti-inflammatory drugs (NSAIDs) play a crucial role in managing inflammation. The synthesized compound has been evaluated for its anti-inflammatory effects. It likely inhibits cyclooxygenase-2 (COX-2), which mediates inflammation and pain, while minimizing deleterious effects on the gastrointestinal tract .
- The same compound has demonstrated significant analgesic activity. By targeting COX-2, it may alleviate pain associated with inflammation .
- Unlike traditional NSAIDs, which often cause gastrointestinal irritation and ulceration due to COX-1 inhibition, this compound exhibits lower ulcerogenic potential. It could be a promising alternative for pain management without severe GI side effects .
- Docking studies suggest that the compound binds effectively to the active site of the Pseudomonas aeruginosa quorum sensing LasR system. This finding indicates potential antimicrobial properties .
- In vitro evaluations against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) revealed potent cytotoxicity. This suggests a role in cancer therapy .
- Incorporating a thiazolidinone ring into the compound structure enhances both anti-inflammatory and analgesic activities. This modification could lead to improved drug candidates .
Anti-Inflammatory Activity
Analgesic Properties
Ulcerogenic and Irritative Action
Antimicrobial Activity
Anti-Proliferative Effects
Thiazolidinone Ring Enhancement
作用機序
Target of Action
Compounds with similar structures, such as those containing abenzothiazole moiety, have been found to have significant anti-inflammatory and analgesic activities . They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. For instance, non-steroidal anti-inflammatory drugs (NSAIDs), which include compounds with similar structures, exert their anti-inflammatory effects primarily through the inhibition of COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The inhibition of COX enzymes disrupts the metabolism of arachidonic acid to prostaglandins and leukotrienes . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to mediate these responses .
Pharmacokinetics
Compounds with similar structures are known to have good bioavailability .
Result of Action
The result of the compound’s action at the molecular and cellular level is a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Some compounds with similar structures have also been found to have significant anti-inflammatory and analgesic activities .
特性
IUPAC Name |
4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S2/c1-8-14(9(2)23-18-8)25(20,21)19-6-10(7-19)22-15-17-13-11(16)4-3-5-12(13)24-15/h3-5,10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPRWRGGVSAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。